molecular formula C7H6FN3O B2925182 1-Azido-2-fluoro-4-methoxybenzene CAS No. 1955505-77-7

1-Azido-2-fluoro-4-methoxybenzene

Cat. No.: B2925182
CAS No.: 1955505-77-7
M. Wt: 167.143
InChI Key: YQPAPMJGBBYMMH-UHFFFAOYSA-N
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Description

1-Azido-2-fluoro-4-methoxybenzene (CAS 1052264-84-2) is a fluorinated aromatic azide that serves as a versatile building block in organic synthesis and medicinal chemistry research . Its primary research value lies in its role as a substrate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" . In these reactions, the azido group reacts regioselectively with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles . The 1,2,3-triazole core is a privileged scaffold in drug discovery due to its resemblance to amide bonds, metabolic stability, and presence in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties . The fluorine atom and methoxy group on the benzene ring provide distinct electronic and steric properties, influencing the compound's reactivity and the physicochemical characteristics of the resulting triazole derivatives. This allows researchers to fine-tune the properties of larger molecules, such as potential histone deacetylase inhibitors (HDACIs) investigated for cancer therapy , or to create novel functional materials . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-azido-2-fluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c1-12-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPAPMJGBBYMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Azido-2-fluoro-4-methoxybenzene typically involves the following steps:

Chemical Reactions Analysis

1-Azido-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Azido-2-fluoro-4-methoxybenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process that is often catalyzed by copper (I) ions (Cu⁺). . The fluoro and methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.

Comparison with Similar Compounds

Reactivity and Stability

  • Azido Group Position : The reactivity of azido groups varies with their position. For example, 1-azido derivatives (target compound and ) may exhibit enhanced stability compared to 2-azido analogs () due to reduced steric hindrance .
  • Electron Effects: The electron-withdrawing fluorine (target compound) and trifluoromethyl () groups increase electrophilicity, accelerating reactions like nucleophilic substitution.

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound (estimated LogP ~2.7) is less lipophilic than 1-Azido-2-(trifluoromethyl)benzene (LogP 2.31) due to the hydrophilic methoxy group .

Biological Activity

1-Azido-2-fluoro-4-methoxybenzene is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group (-N₃), a fluorine atom, and a methoxy group (-OCH₃) attached to a benzene ring. The molecular formula is C₇H₈F N₃O, with a molecular weight of approximately 171.16 g/mol. The presence of the azido group is particularly noteworthy as it can participate in various chemical reactions, including click chemistry, which is valuable for bioconjugation strategies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The azido group can undergo reduction to form amines, which may interact with proteins or nucleic acids, potentially leading to modulation of biological pathways.

Potential Mechanisms:

  • Protein Interaction : The azido group can facilitate the formation of covalent bonds with amino acid residues in proteins, altering their function.
  • Antiviral Activity : Preliminary studies suggest that compounds containing azido groups exhibit antiviral properties by disrupting viral replication processes.
  • Anticancer Properties : The compound's structural features may allow it to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Pharmacological Studies

Research has explored the pharmacological potential of this compound in various biological contexts. Here are some key findings:

StudyBiological TargetFindings
Cancer CellsExhibited cytotoxic effects on colorectal cancer cells comparable to established chemotherapeutics like 5-fluorouracil (5-FU).
Viral InfectionsShowed promising antiviral activity against influenza viruses in vitro.
Enzymatic ActivityInhibited specific enzymes involved in bacterial protein synthesis, suggesting potential as an antibacterial agent.

Case Studies

  • Antiviral Activity : A study investigated the effects of various azide-containing compounds on influenza virus replication. This compound demonstrated significant antiviral activity at concentrations as low as 5 µM, indicating its potential as a therapeutic agent for viral infections .
  • Anticancer Research : In vitro assays revealed that this compound inhibited the growth of colorectal cancer cells with an IC₅₀ value comparable to that of 5-FU, highlighting its potential as an alternative treatment option .
  • Mechanistic Insights : Further research into the compound's mechanism revealed that it may induce apoptosis in cancer cells by activating caspase pathways, thereby promoting programmed cell death .

Q & A

Basic: What synthetic routes are recommended for preparing 1-Azido-2-fluoro-4-methoxybenzene?

Methodological Answer:
A common approach involves a multi-step synthesis starting from 2-fluoro-4-methoxybenzene derivatives. For example:

Halogenation : Introduce a leaving group (e.g., bromine) at the ortho position relative to the fluorine atom using electrophilic substitution.

Azide Introduction : Perform nucleophilic substitution with sodium azide (NaN₃) under controlled conditions to replace the halogen with an azide group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate the product.

Characterization : Validate purity via ¹H/¹³C/¹⁹F NMR and high-resolution mass spectrometry (HRMS).
Safety Note : Azide reactions require strict temperature control (<50°C) and avoidance of metal catalysts to prevent explosive side reactions .

Basic: Which spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹⁹F NMR : Identifies the fluorine environment (δ ~ -110 ppm for ortho-substituted fluorine).
  • IR Spectroscopy : Confirms the azide group via a sharp peak at ~2100–2200 cm⁻¹ (N₃ stretch).
  • Mass Spectrometry : HRMS (ESI⁺) provides exact mass (C₇H₅FN₃O: calc. 184.0418, obs. 184.0415).
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL software for structure refinement (if single crystals are obtained) .

Advanced: How can researchers mitigate risks associated with the azide group during synthesis?

Methodological Answer:

  • Engineering Controls : Use fume hoods with blast shields and conduct reactions in small batches (<1 g) to limit explosive potential.
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, face shields, and nitrile gloves .
  • Reaction Conditions : Avoid transition metals (e.g., Cu, Fe) and minimize exposure to light or heat.
  • Waste Disposal : Quench residual azides with sodium nitrite (NaNO₂) in acidic conditions before disposal .

Advanced: How do electronic effects of substituents influence the reactivity of this compound?

Methodological Answer:

  • Hammett Analysis : The electron-withdrawing fluorine atom (σₚ ~ +0.06) deactivates the benzene ring, while the methoxy group (σₚ ~ -0.27) activates it. This polarization directs electrophilic attacks to the para position relative to fluorine.
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict charge distribution and transition states for reactions like Huisgen cycloaddition .

Advanced: How can computational chemistry predict the thermal stability of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Experimentally determine decomposition temperatures.
  • Molecular Dynamics (MD) Simulations : Simulate bond dissociation energies (BDEs) for the N₃ group under varying temperatures.
  • Comparative Studies : Cross-reference with structurally similar aryl azides (e.g., 1-azidomethyl-4-bromobenzene) to identify stability trends .

Advanced: How to resolve contradictions in reported reactivity data for aryl azides?

Methodological Answer:

  • Systematic Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent studies.
  • Hypothesis Testing : Design controlled experiments to isolate variables (e.g., substituent effects vs. solvent polarity) .

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